1-(2,3-Dimethylphenyl)hexan-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

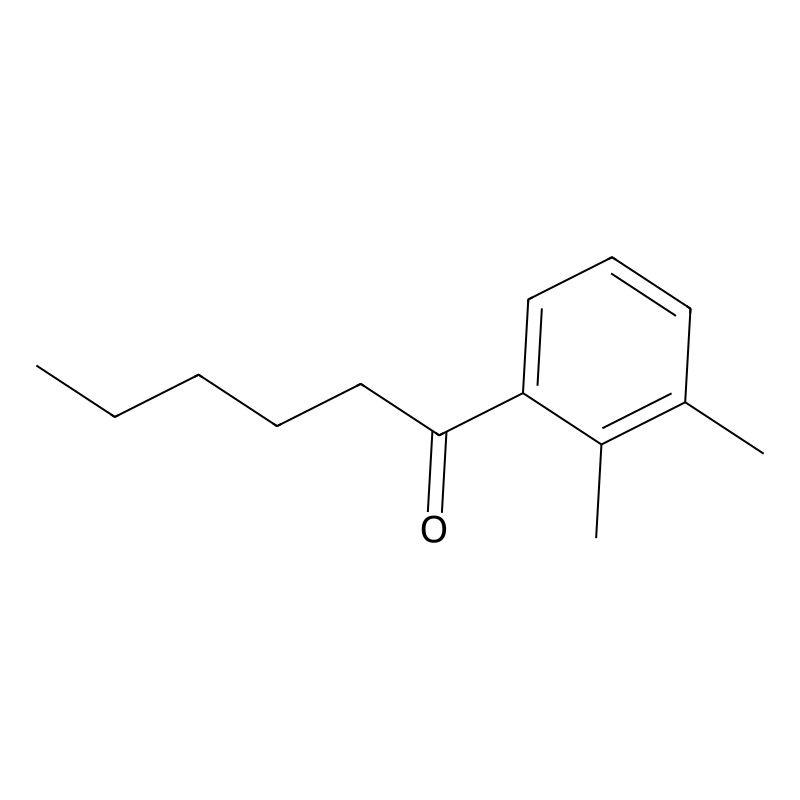

1-(2,3-Dimethylphenyl)hexan-1-one is an organic compound classified as a ketone. It features a hexanone backbone with a dimethylphenyl substituent at one end. Its molecular formula is , and it has a molecular weight of approximately 206.28 g/mol. The compound's structure can be represented as follows:

This configuration indicates that the compound contains both aromatic and aliphatic components, contributing to its chemical properties and reactivity.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized products, depending on the oxidizing agents used.

- Reduction: Under reducing conditions, it can yield secondary alcohols or alkanes.

- Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition reactions, allowing for the introduction of various nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles depending on the desired substitution.

Several synthetic routes have been developed for producing 1-(2,3-Dimethylphenyl)hexan-1-one:

- Friedel-Crafts Acylation: This method involves the reaction of 2,3-dimethylphenol with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Grignard Reaction: Another potential synthesis route could involve the reaction of a Grignard reagent derived from 2,3-dimethylphenylmagnesium bromide with an appropriate carbonyl compound.

Both methods require careful control of reaction conditions to ensure high yields and purity of the final product.

1-(2,3-Dimethylphenyl)hexan-1-one has potential applications in various fields:

- Fragrance Industry: Due to its aromatic properties, it may be used in perfumes and scented products.

- Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex pharmaceuticals.

- Chemical Research: Utilized in studies involving organic synthesis and reaction mechanisms.

Several compounds share structural similarities with 1-(2,3-Dimethylphenyl)hexan-1-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(2-Methylphenyl)pentan-1-one | C_{12}H_{16}O | Similar ketone structure; one methyl group less. |

| 1-(3-Methylphenyl)hexan-1-one | C_{13}H_{18}O | Different positioning of methyl group; potential variation in biological activity. |

| 1-(4-Methylphenyl)hexan-1-one | C_{13}H_{18}O | Para-substituted aromatic ring; may exhibit different physical properties. |

| 1-(2-Ethylphenyl)hexan-1-one | C_{14}H_{20}O | Contains an ethyl group instead of a methyl group; larger size may affect interactions. |

Uniqueness

The unique aspect of 1-(2,3-Dimethylphenyl)hexan-1-one lies in its specific arrangement of methyl groups on the aromatic ring and its aliphatic chain length. This configuration potentially influences its reactivity and biological activity compared to other similar compounds.